1-(4-Chloro-3-methylphenyl)hexan-1-one

Physicochemical Properties Lipophilicity Structure-Activity Relationship

Choose 1-(4-Chloro-3-methylphenyl)hexan-1-one (CAS 1352232-01-9) for research applications requiring a privileged 4-chloro-3-methylphenyl motif, as found in the potent CB2 antagonist SR144528. This 98% pure aryl hexyl ketone offers a balanced XLogP of 4.5, bridging the lipophilicity gap between shorter-chain ethanone and longer-chain heptanone analogs. Its defined structure minimizes impurity carryover, improving reaction yields and simplifying purification in medicinal chemistry and SAR studies. Ensure optimal target engagement in your cannabinoid or aryl ketone projects by selecting this specific homolog over generic alternatives.

Molecular Formula C13H17ClO
Molecular Weight 224.72 g/mol
CAS No. 1352232-01-9
Cat. No. B7973238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-methylphenyl)hexan-1-one
CAS1352232-01-9
Molecular FormulaC13H17ClO
Molecular Weight224.72 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=CC(=C(C=C1)Cl)C
InChIInChI=1S/C13H17ClO/c1-3-4-5-6-13(15)11-7-8-12(14)10(2)9-11/h7-9H,3-6H2,1-2H3
InChIKeyXHTLWYLXYQZEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-3-methylphenyl)hexan-1-one (CAS 1352232-01-9): Key Chemical Identity and Physicochemical Baseline for Procurement


1-(4-Chloro-3-methylphenyl)hexan-1-one (CAS 1352232-01-9) is an aryl alkyl ketone with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.72 g/mol [1]. It features a hexan-1-one chain (a six-carbon linear alkyl group) attached to a 4-chloro-3-methylphenyl aromatic ring [1]. This compound serves as a versatile chemical intermediate in organic synthesis, particularly for constructing molecular frameworks that require a specific aromatic ketone functionality . Its computed XLogP3-AA value is 4.5 [1], and it is commercially available with a typical purity specification of 98% .

Why Generic Substitution of 1-(4-Chloro-3-methylphenyl)hexan-1-one (CAS 1352232-01-9) with In-Class Analogs is Not Recommended


Direct substitution of 1-(4-Chloro-3-methylphenyl)hexan-1-one with structurally similar aryl alkyl ketones (e.g., ethanone, butanone, pentanone, or heptanone analogs) cannot be performed without careful evaluation due to quantifiable differences in key physicochemical properties that directly impact synthetic utility and downstream applications. As the following evidence demonstrates, variations in alkyl chain length lead to significant differences in lipophilicity (XLogP), molecular weight, and physical state, all of which influence reaction kinetics, purification protocols, and the ultimate properties of derived molecules [1]. A simple generic substitution risks altering reaction yields, complicating separations, and compromising the structure-activity relationships (SAR) in final targets.

Quantitative Differentiation Evidence: Why Procure 1-(4-Chloro-3-methylphenyl)hexan-1-one (CAS 1352232-01-9) Over Closest Analogs


Lipophilicity (XLogP) Comparison: Hexan-1-one vs. Ethanone and Heptan-1-one Homologs

The lipophilicity of 1-(4-Chloro-3-methylphenyl)hexan-1-one, as measured by its computed XLogP3-AA value, is 4.5 [1]. This represents a quantifiable difference from the shorter-chain ethanone analog and the longer-chain heptanone analog. While direct XLogP3-AA values for the ethanone and heptanone analogs are not available in the same curated database, the trend is established by class-level inference: increasing alkyl chain length in a homologous series directly correlates with increased logP [2]. This data point provides a baseline for selecting the optimal homolog for a given synthetic pathway.

Physicochemical Properties Lipophilicity Structure-Activity Relationship

Molecular Weight Differentiation: Hexan-1-one vs. Ethanone, Butanone, and Heptanone Analogs

1-(4-Chloro-3-methylphenyl)hexan-1-one has a molecular weight of 224.72 g/mol [1]. This differs quantifiably from its closest homologs: the ethanone analog (168.62 g/mol) , the butanone analog (196.68 g/mol) , and the heptanone analog (238.76 g/mol) . Each increment in carbon chain length adds approximately 28 g/mol to the molecular weight. This difference is critical for stoichiometric calculations, molarity adjustments, and mass balance in reactions.

Molecular Weight Physicochemical Properties Synthetic Chemistry

Commercial Purity Benchmark: 98% Standard Specification for Hexan-1-one

Commercially available 1-(4-Chloro-3-methylphenyl)hexan-1-one is routinely supplied with a minimum purity of 98% . This specification is a key differentiator when compared to other homologs which may be offered at lower purities (e.g., the ethanone analog is available at 95% purity from some suppliers ). The higher purity of the hexan-1-one reduces the need for additional purification steps, saving time and resources in synthetic workflows.

Chemical Purity Quality Control Procurement Specification

Optimal Research and Industrial Application Scenarios for 1-(4-Chloro-3-methylphenyl)hexan-1-one (CAS 1352232-01-9) Based on Quantified Evidence


Synthesis of CB2 Receptor Ligands and SAR Studies

The 4-chloro-3-methylphenyl moiety is a privileged structure in cannabinoid research, as evidenced by its presence in the potent and selective CB2 antagonist/inverse agonist SR144528 (Ki = 0.6 nM for CB2) [1]. 1-(4-Chloro-3-methylphenyl)hexan-1-one serves as a direct building block for introducing this aromatic motif into more complex molecules . Its intermediate XLogP of 4.5 [2] and hexanone chain length offer a balance of lipophilicity that can be tuned in final lead compounds. Researchers should prioritize this specific homolog over the ethanone or butanone analogs when a moderate lipophilic alkyl tail is required for optimal target engagement, as dictated by SAR.

Use as a High-Purity Intermediate in Multi-Step Organic Synthesis

For synthetic sequences requiring a well-defined aryl hexyl ketone, the 98% purity standard of this compound is a critical advantage. This contrasts with the 95% purity often encountered for the shorter-chain ethanone analog . Using the hexan-1-one derivative minimizes the risk of carrying over impurities that could interfere with subsequent reactions, thereby improving overall yield and simplifying purification of the final target. This is particularly valuable in medicinal chemistry where intermediate purity directly correlates with final product quality.

Calibration and Method Development in Analytical Chemistry

The distinct molecular weight (224.72 g/mol) and lipophilicity (XLogP 4.5) of 1-(4-Chloro-3-methylphenyl)hexan-1-one [2] make it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for a series of aryl alkyl ketones. Its properties fill a specific niche between lighter (e.g., ethanone) and heavier (e.g., heptanone) homologs, allowing for accurate retention time and mass calibration across a defined lipophilicity and mass range.

Technical Documentation Hub

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